molecular formula C15H18N4O B6575254 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine CAS No. 1105214-89-8

1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine

Cat. No. B6575254
CAS RN: 1105214-89-8
M. Wt: 270.33 g/mol
InChI Key: QOZLAEHIWRLHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine, also known as 1-(1H-1,2,3-triazol-4-ylmethyl)piperidine, is an organic compound belonging to the class of piperidines. It is a white crystalline solid with a molecular weight of 215.26 g/mol and a melting point of 69-70°C. It is soluble in water, ethanol, and methanol.

Mechanism of Action

The mechanism of action of 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine(1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. In addition, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine(1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and other inflammatory mediators, which can lead to reduced inflammation and pain. In addition, it has been shown to inhibit the production of nitric oxide, which can lead to improved vascular function and reduced oxidative stress.

Advantages and Limitations for Lab Experiments

1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine(1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms, such as powder, solution, and solid. In addition, it is relatively stable and can be stored for extended periods of time. One limitation is that it can be toxic and should be handled with care.

Future Directions

Future research on 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine(1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, further research could explore the potential use of this compound as a catalyst in the synthesis of polymers, as a ligand in the synthesis of metal-organic frameworks, and as a reagent in the synthesis of novel heterocyclic compounds. Additionally, further research could explore the potential use of this compound as a drug delivery system. Finally, further research could explore the potential use of this compound in the development of new and improved drugs.

Synthesis Methods

1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine(1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine can be synthesized using the Mitsunobu reaction. This reaction involves the reaction of a carboxylic acid or its derivatives with an alcohol in the presence of a phosphine and a base. In this reaction, 1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidinebromo-4-methylbenzene is reacted with 4-methylpiperidine-1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidinecarboxylic acid in the presence of triphenylphosphine and sodium azide as the base. The reaction is carried out in dichloromethane at room temperature, and the product is obtained in high yield.

Scientific Research Applications

1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine(1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine has been used in a wide range of scientific research applications. It has been used as a building block for the synthesis of heterocyclic compounds, such as 5-aryl-1H-1,2,3-triazole-4-carboxylic acid derivatives. It has also been used as a reagent in the synthesis of novel heterocyclic compounds, such as benzotriazole derivatives. In addition, it has been used as a catalyst in the synthesis of polymers and as a ligand in the synthesis of metal-organic frameworks.

properties

IUPAC Name

[1-(4-methylphenyl)triazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-12-5-7-13(8-6-12)19-11-14(16-17-19)15(20)18-9-3-2-4-10-18/h5-8,11H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZLAEHIWRLHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine

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